molecular formula C17H17ClN6O4S3 B2553583 2-(4-chlorophenoxy)-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide CAS No. 851785-06-3

2-(4-chlorophenoxy)-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide

Cat. No. B2553583
CAS RN: 851785-06-3
M. Wt: 500.99
InChI Key: VYYGJUCIEUJRTG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H17ClN6O4S3 and its molecular weight is 500.99. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Properties Research into compounds with 1,3,4-thiadiazole and 1,3,4-oxadiazole moieties, like the ones related to the chemical , focuses on developing novel synthetic routes to enhance their structural diversity and potential biological activities. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were synthesized via carbodiimide condensation, showcasing a method to create compounds with potentially valuable biological activities (Yu et al., 2014). This approach highlights the versatility of thiadiazole and oxadiazole scaffolds in generating novel molecules for further research.

Biological Activities and Applications The structural motifs present in the chemical compound of interest are commonly associated with significant biological activities. For example, derivatives of 1,3,4-oxadiazole have been evaluated for their α-glucosidase inhibitory potential, revealing compounds with promising inhibitory effects, which could be beneficial in managing diabetes (Iftikhar et al., 2019). Similarly, certain 1,3,4-thiadiazole compounds have shown fungicidal activity against rice sheath blight, indicating their potential as agricultural fungicides (Chen et al., 2000).

Antioxidant Properties The antioxidant activity of novel compounds containing 1,3,4-thia(oxa)diazole moieties has been evaluated, with some compounds demonstrating significant radical scavenging abilities. This suggests potential applications in developing therapeutics with antioxidant properties (Lelyukh et al., 2021).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O4S3/c1-2-29-17-24-22-15(31-17)20-13(26)9-30-16-23-21-14(28-16)7-19-12(25)8-27-11-5-3-10(18)4-6-11/h3-6H,2,7-9H2,1H3,(H,19,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYGJUCIEUJRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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